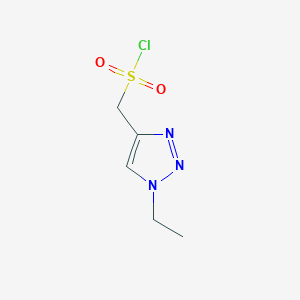
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position, a triazole ring, and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride typically involves the reaction of 1-ethyl-1H-1,2,3-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to increase yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of sulfonamide bonds, which are important in medicinal chemistry .
Biology and Medicine
In biological and medicinal research, this compound is used to modify biomolecules such as peptides and proteins. The sulfonamide linkage formed is stable and can be used to create bioconjugates for drug delivery and diagnostic applications .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride involves the formation of a sulfonamide bond through nucleophilic substitution. The sulfonyl chloride group reacts with nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more electrophilic .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
- (1-Propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
- (1-Butyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
Uniqueness
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed. The ethyl group at the 1-position of the triazole ring can affect the steric and electronic properties of the compound, making it distinct from its methyl, propyl, and butyl analogs .
Propriétés
Formule moléculaire |
C5H8ClN3O2S |
|---|---|
Poids moléculaire |
209.66 g/mol |
Nom IUPAC |
(1-ethyltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-2-9-3-5(7-8-9)4-12(6,10)11/h3H,2,4H2,1H3 |
Clé InChI |
BEUPTOWXTOIPJG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(N=N1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


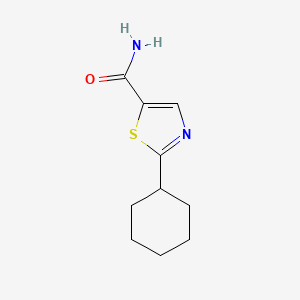


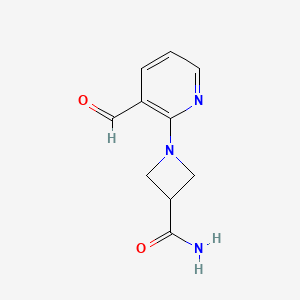
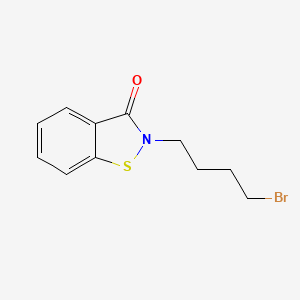

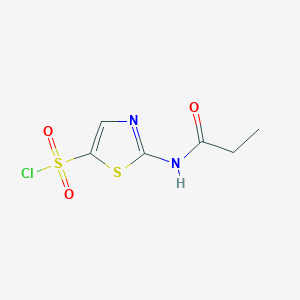

![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)

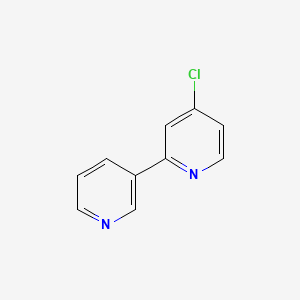
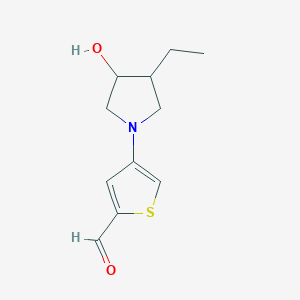
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
